
Dihydro-3-(isononenyl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-3-(isononenyl)furan-2,5-dione: is an organic compound with the molecular formula C13H20O3 It is a derivative of furan, characterized by the presence of a dihydrofuran ring substituted with an isononenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(isononenyl)furan-2,5-dione typically involves the reaction of furan derivatives with isononenyl groups under controlled conditions. One common method includes the Diels-Alder reaction, where furan reacts with an appropriate dienophile to form the desired product. The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method ensures consistent product quality and higher efficiency. The reaction is typically carried out in the presence of solvents and catalysts to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Dihydro-3-(isononenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of acids or bases as catalysts, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various functionalized furan derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
Dihydro-3-(isononenyl)furan-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of dihydro-3-(isononenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
- Dihydro-3-(octadecenyl)furan-2,5-dione
- Dihydro-3-(tetrapropenyl)furan-2,5-dione
- 2,5-Furandione, dihydro-3-(1-octen-1-yl)-
Comparison: Compared to these similar compounds, dihydro-3-(isononenyl)furan-2,5-dione is unique due to its specific isononenyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
30524-78-8 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-[(E)-7-methyloct-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C13H20O3/c1-10(2)7-5-3-4-6-8-11-9-12(14)16-13(11)15/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6+ |
InChI Key |
JNBOXLYOTWAJDE-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)CCCC/C=C/C1CC(=O)OC1=O |
Canonical SMILES |
CC(C)CCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


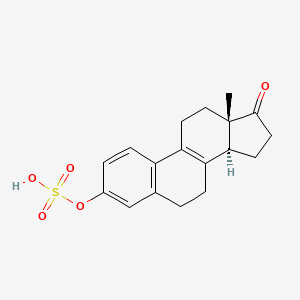
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

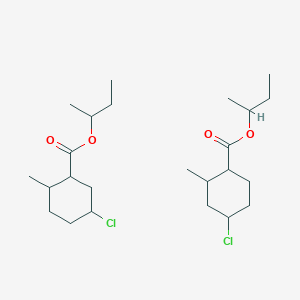
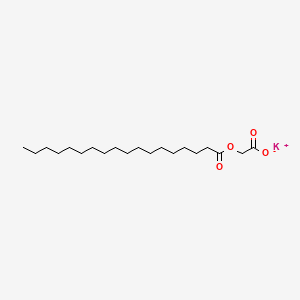
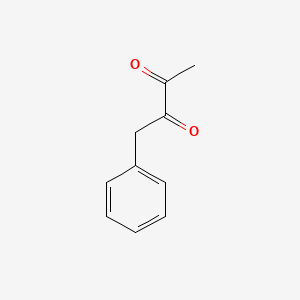

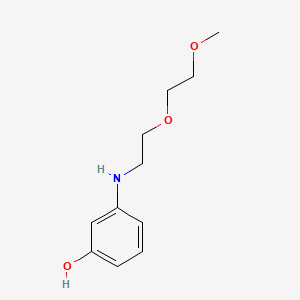
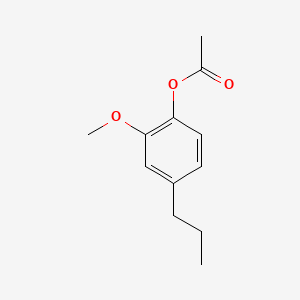
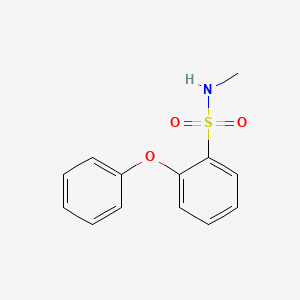
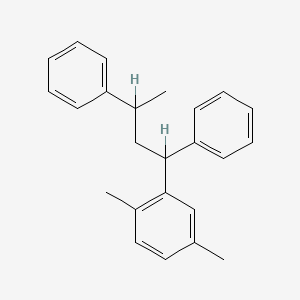
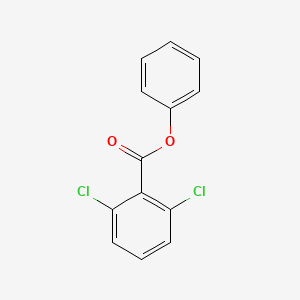
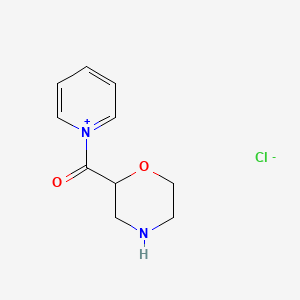
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
